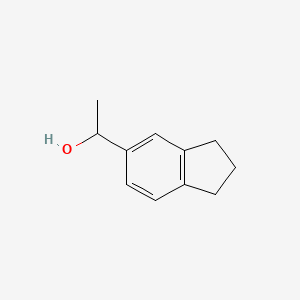![molecular formula C17H18O3 B12438784 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone CAS No. 887575-08-8](/img/structure/B12438784.png)
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone is an organic compound with the molecular formula C17H18O3 It is a member of the phenyl ketone family, characterized by the presence of a phenyl group attached to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone can be synthesized through a multi-step process involving the reaction of 4-propoxyphenol with 4-bromophenol, followed by the introduction of an ethanone group. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanoic acid.
Reduction: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanol.
Substitution: 1-[4-(4-Bromo-phenoxy)-phenyl]-ethanone.
Applications De Recherche Scientifique
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone
- 1-[4-(4-Ethoxy-phenoxy)-phenyl]-ethanone
- 1-[4-(4-Butoxy-phenoxy)-phenyl]-ethanone
Comparison: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.
Propriétés
Numéro CAS |
887575-08-8 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1-[4-(4-propoxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O3/c1-3-12-19-15-8-10-17(11-9-15)20-16-6-4-14(5-7-16)13(2)18/h4-11H,3,12H2,1-2H3 |
Clé InChI |
CIRBJNUASTZVAC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


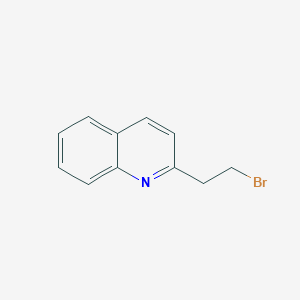
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
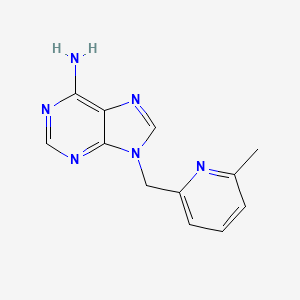
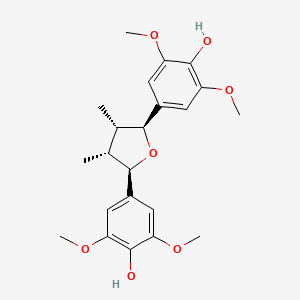
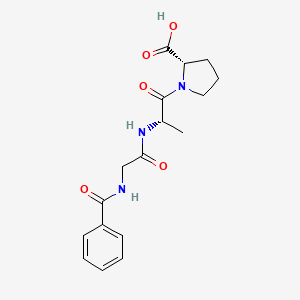

![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)


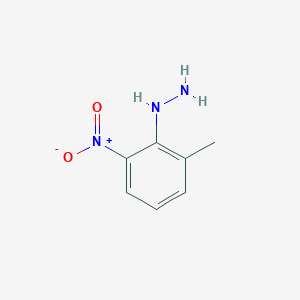

![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
